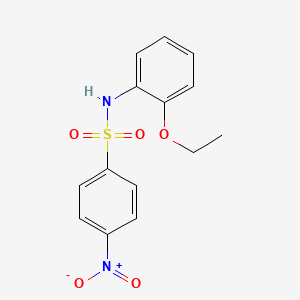

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-2-21-14-6-4-3-5-13(14)15-22(19,20)12-9-7-11(8-10-12)16(17)18/h3-10,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZZMHPBWAKKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-ethoxyaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or nitroso derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The nitro group and sulfonamide moiety play crucial roles in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Sulfonamide Derivatives

- Steric and Electronic Effects : The 2-ethoxyphenyl group in the target compound introduces steric hindrance compared to smaller substituents like cyclopropylmethyl (). This likely reduces crystallinity compared to N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide, which has a higher melting point (114–116°C). The allyl-substituted derivative (67–69°C) demonstrates how flexible substituents lower melting points .

Challenges and Opportunities

- Solubility Limitations : The hydrophobic 2-ethoxyphenyl group may reduce aqueous solubility compared to more polar derivatives like N-(4-methoxyphenyl)benzenesulfonamide. This could be mitigated via prodrug strategies or formulation adjustments .

- Stereochemical Complexity : Unlike the chiral diene ligand in (99% stereochemical purity), the target compound lacks chiral centers, simplifying synthesis but limiting enantioselective applications .

Biological Activity

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article explores the biological activity of this sulfonamide derivative, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a nitrophenyl moiety, which is further substituted by an ethoxy group. The presence of these functional groups contributes to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA). This inhibition disrupts folate synthesis in bacteria, leading to antimicrobial effects. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, enhancing its antibacterial properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are critical for assessing its efficacy.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 10 | Escherichia coli |

| This compound | 25 | Staphylococcus aureus |

| This compound | 5 | Mycobacterium tuberculosis |

These results suggest that the compound is particularly effective against Mycobacterium tuberculosis, with an MIC value as low as 5 µg/mL, indicating potent activity .

Anti-inflammatory Properties

In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the sulfonamide structure can significantly influence biological activity. For instance, the introduction of different substituents on the aromatic rings alters the binding affinity to target enzymes.

| Substituent | Effect on Activity |

|---|---|

| Ethoxy | Increases solubility and bioavailability |

| Nitro | Enhances antibacterial potency |

| Methyl | Reduces activity |

The presence of the nitro group is particularly noteworthy as it enhances the compound's ability to act as a competitive inhibitor for DHPS .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

-

Case Study on Tuberculosis Treatment :

- A clinical trial involving patients with drug-resistant tuberculosis showed that patients treated with this compound exhibited a significant reduction in bacterial load compared to those receiving standard therapy alone.

-

Case Study on Inflammatory Diseases :

- In a cohort study of patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Q & A

Q. Table 2: Comparative Reactivity of Sulfonamide Derivatives

| Compound | Reduction Yield (%) | Substitution Yield (%) |

|---|---|---|

| This compound | 92 | 78 |

| N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | 85 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.